molecular formula C8H12BrNO B13453535 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13453535
M. Wt: 218.09 g/mol
InChI Key: QILHIKRIKYJOTD-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-6-azaspiro[34]octan-5-one is a chemical compound with the molecular formula C8H11BrO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one typically involves the bromination of a precursor molecule. One common method is the bromination of 6-azaspiro[3.4]octan-5-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Products like azido derivatives, thiocyanate derivatives, or ethers.

    Oxidation: Products like carboxylic acids or ketones.

    Reduction: Products like alcohols or dehalogenated compounds.

Scientific Research Applications

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-6-azaspiro[3.4]octan-5-one
  • 7-(Iodomethyl)-6-azaspiro[3.4]octan-5-one
  • 6-Azaspiro[3.4]octan-5-one

Uniqueness

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and non-halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Biological Activity

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one is a spirocyclic compound that has garnered attention due to its significant biological activity, particularly as a potent antagonist of the sigma-1 receptor (σ1R). This compound's unique structure, characterized by a bromomethyl group at the seventh position, enhances its reactivity and potential applications in various fields, including medicinal chemistry and pain management.

The primary mechanism of action for this compound involves its interaction with σ1R, which plays a crucial role in modulating pain signaling pathways. Studies have shown that this compound can enhance the antinociceptive effects of morphine and may help in overcoming morphine-induced analgesic tolerance. The modulation of these pathways suggests that this compound could be a valuable candidate for developing new pain management therapies.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antagonistic Effects : The compound acts primarily as an antagonist at σ1R, which is implicated in several neurobiological processes, including pain perception and neuroprotection.
  • Pain Management : By enhancing morphine's analgesic properties, it shows promise in treating chronic pain conditions.
  • Potential Therapeutic Applications : Its unique interactions with sigma receptors may lead to novel therapeutic strategies for pain management and possibly other neurological disorders.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Pain Modulation : In a controlled experiment, the compound was administered alongside morphine to assess its impact on pain relief in animal models. Results indicated a significant increase in the analgesic effect of morphine when combined with the compound, suggesting a synergistic relationship that could be exploited for enhanced pain management strategies.
  • Receptor Binding Studies : Binding affinity studies demonstrated that this compound has a high affinity for σ1R compared to other similar compounds. This specificity may contribute to its effectiveness in modulating pain pathways without significant side effects typically associated with opioid therapies.

Data Tables

Study Effect Observed Methodology Results
Pain Modulation StudyEnhanced analgesiaAnimal model with morphine co-administrationSignificant increase in pain relief
Receptor Binding StudyHigh affinity for σ1RCompetitive binding assaysStrong binding compared to analogs

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

7-(bromomethyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C8H12BrNO/c9-5-6-4-8(2-1-3-8)7(11)10-6/h6H,1-5H2,(H,10,11)

InChI Key

QILHIKRIKYJOTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(NC2=O)CBr

Origin of Product

United States

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